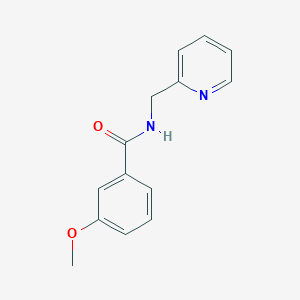![molecular formula C15H14N2O3S B5786738 N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide, also known as MATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been extensively studied for its potential applications in various fields of science. In medicine, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. In agriculture, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been studied for its potential as a plant growth regulator and as a means to control plant diseases. In material science, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been investigated for its potential as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide is not fully understood, but it is believed to be related to its ability to interact with various cellular targets, including enzymes and proteins. N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response. N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has also been shown to interact with various proteins, including tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the target system. In cancer cells, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to reduce the production of inflammatory cytokines, leading to the suppression of inflammation. In plants, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to regulate various physiological processes, including seed germination, root growth, and flowering.
Advantages and Limitations for Lab Experiments
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of potential applications. However, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide also has some limitations, including its relatively low solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the study of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide. In medicine, further research is needed to elucidate the mechanism of action of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide and to optimize its anticancer and anti-inflammatory activities. In agriculture, further research is needed to assess the efficacy and safety of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide as a plant growth regulator and as a means to control plant diseases. In material science, further research is needed to explore the potential of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide as a building block for the synthesis of functional materials.
Synthesis Methods
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide can be synthesized through a simple one-pot reaction between 2-thiophenecarbohydrazide and 2-methoxyphenylacrylic acid under basic conditions. The reaction yields a yellow solid that can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including NMR, IR, and mass spectrometry.
properties
IUPAC Name |
N'-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-12-6-3-2-5-11(12)8-9-14(18)16-17-15(19)13-7-4-10-21-13/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNXUAMHYPROCV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)



![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)





![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)

